N-Phthaloylglycine

Vue d'ensemble

Description

La phthaloyl glycine est un dérivé de la glycine, un acide aminé neurotransmetteur important. Elle est synthétisée par réaction de l'anhydride phtalique avec la glycine.

Applications De Recherche Scientifique

Phthaloyl glycine and its derivatives have been studied for their potential antiepileptic activity. In animal models, these compounds have shown promising results in increasing the latency time to the first symptom of a seizure . The phenylalanine methyl ester derivative of phthaloyl glycine, in particular, has demonstrated antiepileptic effects more potent than thalidomide . Additionally, phthaloyl glycine derivatives have been explored for their interactions with the GABA A receptor, a key target in epilepsy treatment .

Mécanisme D'action

Target of Action

N-Phthaloylglycine primarily targets the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. The interaction of this compound with this receptor is believed to be responsible for its observed antiepileptic effects .

Mode of Action

This compound interacts with the GABA A receptor, leading to changes in the receptor’s function . This enhancement of inhibitory neurotransmission could help to suppress the abnormal neuronal activity seen in conditions like epilepsy .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the function of the GABA A receptor, this compound increases the inhibitory effects of GABA on neuronal activity . This can help to restore balance in the brain’s neuronal networks, reducing the likelihood of seizures .

Pharmacokinetics

It is known that increasing lipophilicity and facilitating compound delivery through l-amino acid carriers to the brain appear to be responsible for the remarkable activity of these compounds . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability .

Result of Action

The primary result of this compound’s action is a reduction in seizure activity . In studies, it has been shown to increase the latency time to the first symptom of a seizure . In fact, certain derivatives of this compound, such as the phenylalanine methyl ester derivative, have been found to have antiepileptic effects even more potent than thalidomide .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the body can affect its absorption and distribution . Additionally, factors such as pH and temperature can influence its stability and efficacy . More research is needed to fully understand how these and other environmental factors influence the action of this compound .

Analyse Biochimique

Biochemical Properties

N-Phthaloylglycine interacts with various biomolecules in biochemical reactions. In a study, five L-amino acid derivatives of this compound were synthesized and tested on a pentylenetetrazole (PTZ) induced seizure mice model . The compounds interact efficiently with the GABA A receptor .

Cellular Effects

This compound influences cell function by interacting with the GABA A receptor . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the GABA A receptor . This interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The phenylalanine methyl ester derivative of this compound had antiepileptic effects even more potent than thalidomide .

Méthodes De Préparation

La phthaloyl glycine est généralement préparée en faisant réagir l'anhydride phtalique avec la glycine en présence d'une base telle que la triéthylamine dans le toluène sous reflux . La réaction implique la formation d'une liaison amide entre le groupe carboxyle de la glycine et le groupe anhydride de l'anhydride phtalique. Le produit final est caractérisé à l'aide de méthodes spectroscopiques telles que la résonance magnétique nucléaire (RMN), la spectroscopie infrarouge (IR) et la spectrométrie de masse (MS) .

Analyse Des Réactions Chimiques

La phthaloyl glycine subit diverses réactions chimiques, notamment :

Réactions de substitution : Elle peut réagir avec différents acides aminés pour former des dérivés.

Réactions d'oxydation et de réduction : Bien que les réactions d'oxydation et de réduction spécifiques de la phthaloyl glycine ne soient pas largement documentées, ses dérivés peuvent subir de telles réactions en fonction des groupes fonctionnels présents.

Hydrolyse : La phthaloyl glycine peut être hydrolysée en milieu acide ou basique pour donner de l'acide phtalique et de la glycine.

Applications de recherche scientifique

La phthaloyl glycine et ses dérivés ont été étudiés pour leur activité antiépileptique potentielle. Chez les modèles animaux, ces composés ont montré des résultats prometteurs en augmentant le temps de latence du premier symptôme d'une crise . Le dérivé méthylique de la phénylalanine de la phthaloyl glycine, en particulier, a démontré des effets antiépileptiques plus puissants que la thalidomide . De plus, les dérivés de la phthaloyl glycine ont été explorés pour leurs interactions avec le récepteur GABA A, une cible clé dans le traitement de l'épilepsie .

Mécanisme d'action

Le mécanisme d'action de la phthaloyl glycine implique son interaction avec le récepteur GABA A. Ce récepteur est un récepteur majeur du neurotransmetteur inhibiteur dans le système nerveux central. En se liant à ce récepteur, les dérivés de la phthaloyl glycine peuvent renforcer les effets inhibiteurs du GABA, réduisant ainsi l'excitabilité neuronale et prévenant les crises . L'augmentation de la lipophilie de ces dérivés facilite leur administration au cerveau, améliorant leur efficacité thérapeutique .

Comparaison Avec Des Composés Similaires

La phthaloyl glycine peut être comparée à d'autres dérivés de la phtalimide tels que :

- Phtaloyl glycinamide

- N,N-diéthyl phtaloyl glycinamide

- N,N-diisopropyl phtaloyl glycinamide

Ces composés ont montré de meilleurs profils pharmacocinétiques, une demi-vie plus longue et une activité anticonvulsivante plus importante par rapport à la phthaloyl glycine . Le phtaloyl glycinamide, par exemple, s'est avéré plus puissant que l'acide valproïque, un agent antiépileptique majeur . L'aspect unique de la phthaloyl glycine réside dans son potentiel à agir comme un médicament en soi, plutôt que de servir simplement de système de délivrance chimique pour la glycine .

Activité Biologique

N-Phthaloylglycine (NPG) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

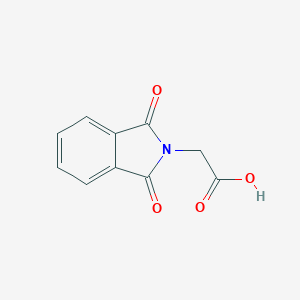

Chemical Structure and Properties

This compound is derived from glycine and phthalic anhydride. Its structure can be represented as follows:

This compound exhibits unique chemical properties that contribute to its biological activity, particularly in the context of drug design and development.

Antiepileptic Potential

A significant area of research has focused on the antiepileptic properties of this compound derivatives. A study conducted by Karpov et al. (1994) explored the structure-pharmacokinetic-pharmacodynamic relationships of phthaloyl derivatives, suggesting that NPG may serve as a candidate for new antiepileptic drugs due to its ability to modulate neurotransmitter systems, particularly GABA and glycine pathways .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties. Research published in the Egyptian Journal of Chemistry indicated that N-phthaloyl derivatives, including NPG, showed significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .

Iron Chelation Properties

This compound has been investigated for its potential as an iron chelator. A study on the hydroxamic acid derivative of NPG demonstrated effective iron chelation in vivo, suggesting its utility in treating iron overload conditions such as hemochromatosis . This property is particularly relevant given the clinical implications of iron toxicity.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of glycine with phthalic anhydride in a solvent such as dimethylformamide (DMF). The yield can be optimized through various reaction conditions, resulting in high-purity products suitable for biological testing .

Table 1: Synthesis Conditions for this compound

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Glycine | DMF | 150 °C | 6 hours | 95 |

| Phthalic Anhydride | DMF | 150 °C | 6 hours | 95 |

In Vivo Studies

In vivo studies involving this compound have shown promising results regarding its efficacy as an iron chelator. In one study, male rats treated with N-phthaloyl-glycine-hydroxamic acid exhibited reduced serum iron levels, highlighting its potential therapeutic role in managing iron overload diseases .

Antitumor Activity

Research into the cytotoxic effects of this compound derivatives has revealed significant activity against human cancer cell lines. Compounds derived from NPG have been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Propriétés

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQINSVOOIJDOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197005 | |

| Record name | N-Phthalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4702-13-0 | |

| Record name | N-Phthaloylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phthalylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phthaloylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phthaloylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phthalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalimidoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBOXYMETHYL)PHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J5LY4N0CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.